Scaffold Classification: Tetrahydroquinoxaline Core as a Privileged CBSI Pharmacophore
The tetrahydroquinoxaline sulfonamide scaffold is a validated pharmacophore for colchicine binding site inhibition (CBSI). In a series of 25+ derivatives evaluated by Dong et al. (2023), the most active compound (I-7, bearing a substituted benzyl and methoxybenzene sulfonamide) achieved an IC50 of 0.087 µM against the HT-29 colon cancer cell line in an MTT assay, with confirmed tubulin polymerization inhibition and G2/M cell cycle arrest [1]. While the target compound, 4-(naphthalene-2-sulfonyl)-1,2,3,4-tetrahydroquinoxalin-2-one, has not been individually tested in this published study, its scaffold is proven capable of reaching sub-100 nM potency when appropriately substituted. This establishes a performance ceiling against which procurement decisions can be benchmarked: analogs lacking the tetrahydroquinoxaline core would not be expected to engage the colchicine site with comparable geometry [1].
| Evidence Dimension | Antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | Not directly tested in Dong et al. 2023 |
| Comparator Or Baseline | Compound I-7 (most active in series): IC50 = 0.087 µM (HT-29) |
| Quantified Difference | Scaffold capability demonstrated; target compound activity remains to be empirically determined |
| Conditions | MTT assay, HT-29 colon cancer cell line |
Why This Matters
The scaffold's demonstrated sub-micromolar potential justifies procurement for SAR exploration, whereas non-tetrahydroquinoxaline alternatives would require de novo target validation.
- [1] Dong, H., Lu, L., Song, X., Li, Y., Zhou, J., Xu, Y., Zhang, Y., Qi, J., Liang, T., & Wang, J. (2023). Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. RSC Advances, 13(43), 30202-30216. View Source
